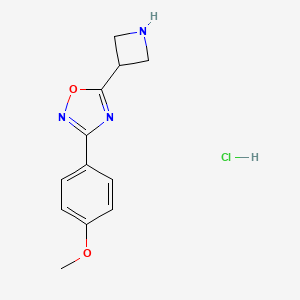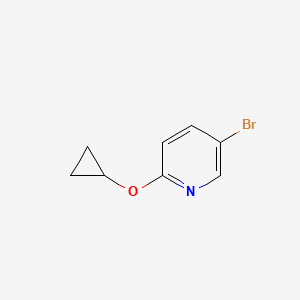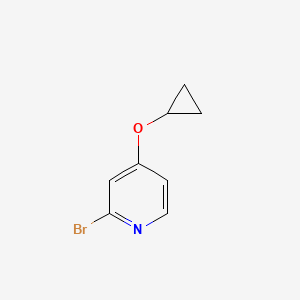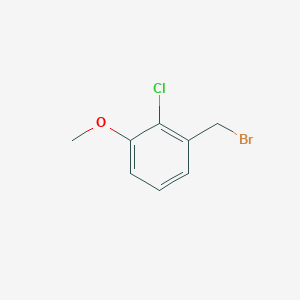methanone hydrobromide CAS No. 1822622-32-1](/img/structure/B1379128.png)
[5-(Aminomethyl)-2-thienyl](2-furyl)methanone hydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has been conducted on synthesizing new 1,3,5-triazine derivatives using a reaction involving 2-furyl and 2-thienyl compounds. This synthesis highlights the potential for creating previously unknown sodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates and provides a foundation for developing novel therapeutic agents with specific biological activities (Chernov et al., 2015).
Therapeutic Agent Development
A study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, targeting them as suitable therapeutic agents. These compounds showed promising enzyme inhibitory activity, with one compound exhibiting excellent inhibitory effects against acetyl- and butyrylcholinesterase. This research opens avenues for developing new treatments for diseases associated with enzyme dysfunction (Hussain et al., 2017).
Antimicrobial Applications
Another study focused on synthesizing 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as antibacterial agents. These molecules displayed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest the potential utility of these compounds as therapeutic agents due to their decent inhibitory properties and mild cytotoxicity, indicating their safety profile (Abbasi et al., 2018).
Alzheimer's Disease Research
Research on multifunctional amides, including compounds with 2-furyl(1-piperazinyl)methanone, explored their application as therapeutic agents for Alzheimer's disease. These compounds exhibited moderate enzyme inhibitory potentials and were analyzed for their chemoinformatic properties and molecular docking, showing significant promise for treating Alzheimer's disease due to their mild cytotoxicity and good enzyme inhibition (Hassan et al., 2018).
Material Science and Photophysical Studies
A study on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings investigated molecular interactions in different environments. This research is crucial for understanding solvatochromism, crystallochromism, and the solid-state structures of these compounds, which can be applied in material science and photophysical studies to develop new materials with specific optical properties (El-Sayed et al., 2003).
For more comprehensive details on each study and to explore additional applications, you can access the full papers through the provided links. These studies exemplify the diverse applications of "5-(Aminomethyl)-2-thienylmethanone hydrobromide" in scientific research, spanning from pharmaceuticals to material science.
Propriétés
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEARKHTEKKNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



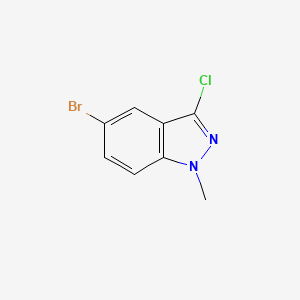
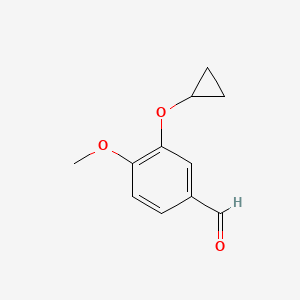
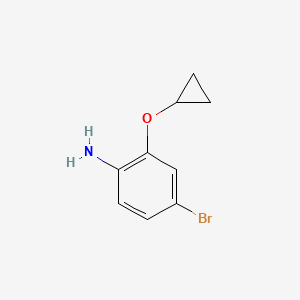
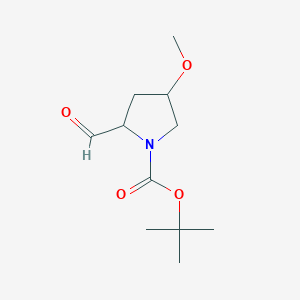

![4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol](/img/structure/B1379053.png)
![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)
